molecular formula C13H15NO4 B14201554 N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide CAS No. 919079-14-4

N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide

Cat. No.: B14201554
CAS No.: 919079-14-4
M. Wt: 249.26 g/mol
InChI Key: XIVYPNZUUJNOEE-UHFFFAOYSA-N
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Description

N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide is a chemical compound with a complex structure that includes a methoxy group, a formamide group, and a 4-oxopentanoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine and a ketone under controlled conditions. One common method involves the use of formic acid as a formylating agent in the presence of a catalyst such as sulfonated rice husk ash (RHA-SO3H) to promote the reaction . The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfated zirconia or hexafluoroisopropanol (HFIP) can be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel can be used in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-(4-oxopentanoyl)phenylformamide.

    Reduction: Formation of N-[4-methoxy-2-(4-oxopentanoyl)phenyl]amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide involves its interaction with specific molecular targets such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and 4-oxopentanoyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide is unique due to the presence of both the formamide and 4-oxopentanoyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

919079-14-4

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

N-[4-methoxy-2-(4-oxopentanoyl)phenyl]formamide

InChI

InChI=1S/C13H15NO4/c1-9(16)3-6-13(17)11-7-10(18-2)4-5-12(11)14-8-15/h4-5,7-8H,3,6H2,1-2H3,(H,14,15)

InChI Key

XIVYPNZUUJNOEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C1=C(C=CC(=C1)OC)NC=O

Origin of Product

United States

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